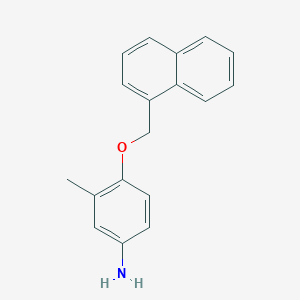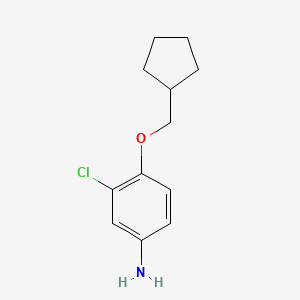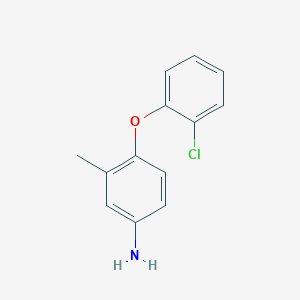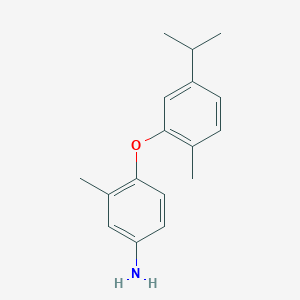
3-Methyl-4-(1-naphthylmethoxy)aniline
Übersicht
Beschreibung
3-Methyl-4-(1-naphthylmethoxy)aniline, also known as 3M-4NMA, is a synthetic compound with a wide range of applications in scientific research. It has been studied for its potential to be used as a drug, a chemical reagent, and an analytical tool. 3M-4NMA has been used in a variety of experiments to study the biochemical and physiological effects of drugs and other compounds. Additionally, it has been used in lab experiments to study the mechanism of action of various compounds and to explore the potential for new drugs or treatments.
Wissenschaftliche Forschungsanwendungen
3-Methyl-4-(1-naphthylmethoxy)aniline has been used in a variety of scientific research experiments. For example, it has been used to study the mechanism of action of various compounds, including those used in drug discovery. Additionally, it has been used to study the biochemical and physiological effects of drugs and other compounds. It has also been used in lab experiments to explore the potential for new drugs or treatments.
Wirkmechanismus
The mechanism of action of 3-Methyl-4-(1-naphthylmethoxy)aniline is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as those involved in the metabolism of drugs and other compounds. Additionally, it is believed to act as an agonist of certain receptors, such as those involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed to have a variety of effects, including the inhibition of certain enzymes and the activation of certain receptors. Additionally, it is believed to have an effect on the metabolism of drugs and other compounds.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-Methyl-4-(1-naphthylmethoxy)aniline in lab experiments has several advantages. First, it is relatively easy to synthesize and purify. Additionally, it is relatively stable and can be stored for long periods of time without degrading. Finally, it is relatively inexpensive compared to other compounds that can be used for similar purposes.
However, the use of this compound in lab experiments also has some limitations. First, it is not as widely available as other compounds that can be used for similar purposes. Additionally, it can be difficult to obtain in large quantities. Finally, it is not as well-studied as other compounds and its mechanism of action is not fully understood.
Zukünftige Richtungen
The potential future directions for 3-Methyl-4-(1-naphthylmethoxy)aniline include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery. Additionally, further research into its synthesis method and the optimization of its purification process may lead to more efficient and cost-effective production. Finally, further research into its potential applications in lab experiments may lead to new discoveries and treatments.
Eigenschaften
IUPAC Name |
3-methyl-4-(naphthalen-1-ylmethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c1-13-11-16(19)9-10-18(13)20-12-15-7-4-6-14-5-2-3-8-17(14)15/h2-11H,12,19H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXQEEBHPXJTNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OCC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-([1,1'-Biphenyl]-4-yloxy)-5-fluoroaniline](/img/structure/B3173265.png)





![N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N-methyl-N-phenylamine](/img/structure/B3173317.png)


![4-[2-(2-Methoxyethoxy)ethoxy]-3-methylphenylamine](/img/structure/B3173332.png)

![4-([1,1'-Biphenyl]-2-yloxy)-3-methylphenylamine](/img/structure/B3173343.png)
